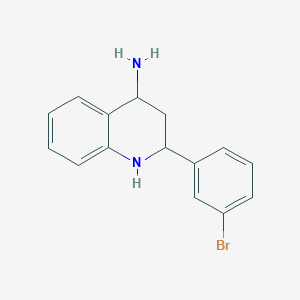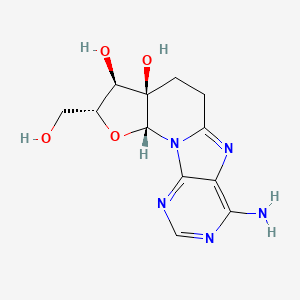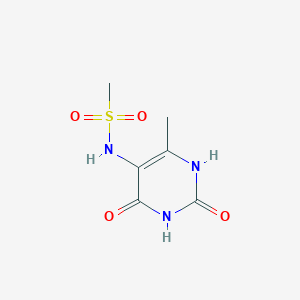![molecular formula C12H8ClN3OS2 B13096128 5-Chloro-2-{[4-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one CAS No. 918107-71-8](/img/structure/B13096128.png)
5-Chloro-2-{[4-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(1,2,3-Thiadiazol-4-yl)benzyl)-5-chloroisothiazol-3(2H)-one is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
The synthesis of 2-(4-(1,2,3-Thiadiazol-4-yl)benzyl)-5-chloroisothiazol-3(2H)-one typically involves multiple steps. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction yields the thiadiazole ring, which is then further functionalized to introduce the benzyl and chloroisothiazol groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
2-(4-(1,2,3-Thiadiazol-4-yl)benzyl)-5-chloroisothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Wissenschaftliche Forschungsanwendungen
2-(4-(1,2,3-Thiadiazol-4-yl)benzyl)-5-chloroisothiazol-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antibacterial and antifungal properties. The compound’s ability to bind to DNA and inhibit bacterial growth makes it a candidate for developing new antibiotics.
Materials Science: The compound’s unique structure allows it to be used in the development of new materials with specific electronic properties.
Biological Research: It has been used in studies to understand the interaction between small molecules and biological macromolecules, such as proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of 2-(4-(1,2,3-Thiadiazol-4-yl)benzyl)-5-chloroisothiazol-3(2H)-one involves its interaction with biological targets. The compound can bind to bacterial DNA, inhibiting its replication and transcription processes. This leads to the disruption of bacterial cell function and ultimately cell death . The molecular targets include DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria.
Vergleich Mit ähnlichen Verbindungen
2-(4-(1,2,3-Thiadiazol-4-yl)benzyl)-5-chloroisothiazol-3(2H)-one can be compared with other thiadiazole derivatives, such as:
4-(1,2,3-Thiadiazol-4-yl)furan derivatives: These compounds also exhibit antibacterial properties but differ in their chemical structure and specific biological activities.
1,3,4-Thiadiazole derivatives: These compounds have been studied for their antifungal and anticancer properties.
Ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate: This compound undergoes similar substitution reactions but has different applications in organic synthesis.
Eigenschaften
CAS-Nummer |
918107-71-8 |
|---|---|
Molekularformel |
C12H8ClN3OS2 |
Molekulargewicht |
309.8 g/mol |
IUPAC-Name |
5-chloro-2-[[4-(thiadiazol-4-yl)phenyl]methyl]-1,2-thiazol-3-one |
InChI |
InChI=1S/C12H8ClN3OS2/c13-11-5-12(17)16(19-11)6-8-1-3-9(4-2-8)10-7-18-15-14-10/h1-5,7H,6H2 |
InChI-Schlüssel |
YDYOBBFQSZVJQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN2C(=O)C=C(S2)Cl)C3=CSN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


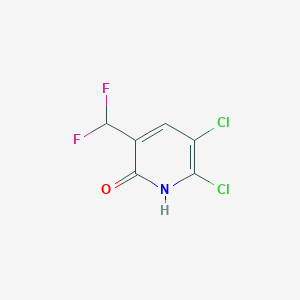

![7-(Difluoromethyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13096068.png)
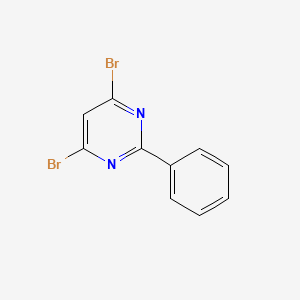
![5-Chloro-1'-phenylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13096078.png)
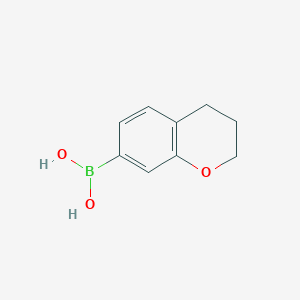
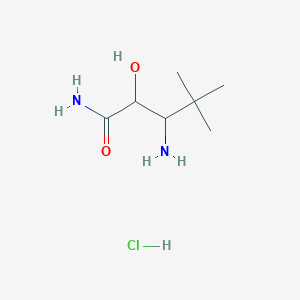
![4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate](/img/structure/B13096116.png)
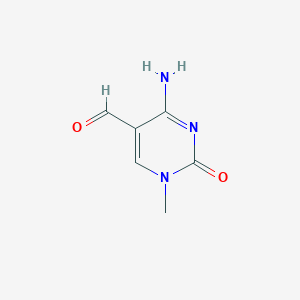
![[1,2,4]Triazolo[1,5-a]pyrimidin-5-ylmethanamine](/img/structure/B13096123.png)
